molecular formula C14H16N2O4S3 B2667807 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide CAS No. 941983-99-9

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2667807
CAS No.: 941983-99-9
M. Wt: 372.47
InChI Key: KNYLRHBHRBRCDN-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazinane-1,1-dioxide (thiazinan-dioxo) ring linked to a phenyl group, which is further substituted with a thiophene-2-sulfonamide moiety. The compound combines the structural motifs of sulfonamides (known for diverse biological activities) and the thiazinan-dioxo group, which confers metabolic stability and enhanced hydrogen-bonding capacity.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S3/c17-22(18)11-2-1-9-16(22)13-7-5-12(6-8-13)15-23(19,20)14-4-3-10-21-14/h3-8,10,15H,1-2,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYLRHBHRBRCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-sulfonamide as the core structure and introduce the thiazinan ring through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The thiazinan ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of reduced thiazinan derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The thiazinan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes Source
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide C₂₁H₂₀N₂O₃S 380.46 Naphthalene-2-carboxamide Higher lipophilicity due to naphthalene
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide C₈H₁₃N₃O₂S₂ 247.34 Dimethylaminoethyl group Enhanced solubility in polar solvents
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione C₂₀H₁₄F₂N₄O₂S₂ 456.47 Triazole-thione, difluorophenyl Tautomerism affects reactivity
BG01052 (N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide) C₁₈H₁₉N₃O₅S 389.43 Nitrobenzamide Electron-withdrawing nitro group

Key Comparative Analysis

Electronic and Steric Effects

  • Thiophene Sulfonamide vs. Carboxamide : The thiophene sulfonamide group in the target compound introduces stronger electron-withdrawing effects compared to carboxamide derivatives (e.g., naphthalene-2-carboxamide in ). This may enhance binding to electrophilic biological targets, such as enzymes with cationic active sites.
  • Thiazinan-dioxo Group : The 1,3-thiazinane-1,1-dioxide moiety is shared with BG01052 and the naphthalene carboxamide analog . This ring system stabilizes the molecule through hydrogen bonding (via sulfonyl oxygen atoms) and resists oxidative metabolism, a feature critical for pharmacokinetic optimization.

Solubility and Bioavailability

  • The dimethylaminoethyl group in N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide increases water solubility via protonation at physiological pH, whereas the target compound’s phenyl-thiazinan group may reduce solubility but improve membrane permeability.
  • The nitro group in BG01052 introduces polarity but could also increase metabolic liability compared to the thiophene sulfonamide.

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, along with relevant synthesis methods and case studies.

Structural Characteristics

The compound contains a thiazinan ring and a thiophene sulfonamide moiety, which are critical for its biological activity. The sulfonamide functional group is known for its role in various pharmacological effects, including enzyme inhibition. The presence of the thiazinan ring enhances the compound's chemical reactivity and potential interactions with biological targets.

Structural Feature Description
Thiazinan Ring Contributes to chemical reactivity and biological interactions.
Thiophene Sulfonamide Known for diverse biological activities; enhances drug efficacy.
Phenyl Group Facilitates interactions with various enzymes and receptors.

Anticancer Potential

The anticancer activity of this compound has been suggested through structural analogs that target specific pathways involved in tumor growth and proliferation. The mechanism may involve interaction with protein kinases or apoptosis regulators, leading to induced cell death in cancerous cells.

A comparative analysis of similar compounds reveals that thiophene derivatives often exhibit anticancer properties due to their ability to modulate signaling pathways associated with cancer cell survival.

Study 1: Inhibition of Carbonic Anhydrase

A study published in Pharmacological Reports investigated the inhibitory effects of thiophene-based sulfonamides on carbonic anhydrase I and II isoenzymes derived from human erythrocytes. The results indicated that these compounds could serve as effective inhibitors, highlighting their potential therapeutic roles in conditions requiring carbonic anhydrase modulation .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiophene derivatives has shown that modifications to the thiophene ring can significantly enhance biological activity. For instance, introducing electron-withdrawing groups increases lipophilicity and membrane permeability, which are critical factors for drug efficacy .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazinan Ring : Cyclization reactions are employed to create the thiazinan structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the phenyl and sulfonamide groups.
  • Optimization : Reaction conditions such as temperature and catalysts are optimized for yield and purity.

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